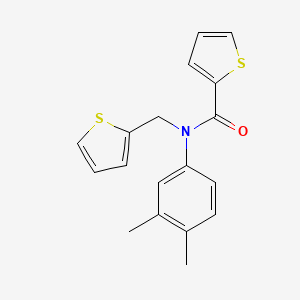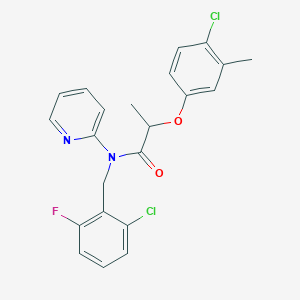![molecular formula C23H17BrN4O2 B11331528 5-(3-bromophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331528.png)
5-(3-bromophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features a pyrrolopyrimidine core substituted with a bromophenyl group and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various hydrogenated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has shown potential as an inhibitor of various enzymes and receptors. It is being investigated for its anticancer, antiviral, and antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or photonic properties. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Mécanisme D'action
The mechanism of action of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pyrrolopyrimidine core can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its combination of a bromophenyl group and a quinoline moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H17BrN4O2 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-1,3-dimethyl-6-quinolin-3-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17BrN4O2/c1-26-19-13-28(17-11-14-6-3-4-9-18(14)25-12-17)21(15-7-5-8-16(24)10-15)20(19)22(29)27(2)23(26)30/h3-13H,1-2H3 |
Clé InChI |
UDTFHLPFQYGNMX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)C4=CC5=CC=CC=C5N=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11331448.png)
![8,10-bis(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11331459.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331467.png)
![5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331471.png)

![(4-methoxyphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11331484.png)
![2-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11331493.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B11331497.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331508.png)

![4-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11331537.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B11331538.png)
![Methyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11331544.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11331548.png)
